Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
Description
Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a pyrrolidinone-linked 4-chlorophenyl group. Its structure integrates a 5-oxopyrrolidin-3-yl moiety connected via a carbonyl-amino bridge to the para position of the ethyl benzoate backbone. Key features include:
- 5-Oxopyrrolidin-3-yl: A lactam ring that may participate in hydrogen bonding or influence conformational flexibility.
- Ethyl benzoate ester: Enhances lipophilicity, affecting solubility and membrane permeability.
The compound is cataloged under multiple identifiers (e.g., MFCD00502046, AC1MEDNE) and is available from specialized suppliers .
Properties
IUPAC Name |
ethyl 4-[[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-2-27-20(26)13-3-7-16(8-4-13)22-19(25)14-11-18(24)23(12-14)17-9-5-15(21)6-10-17/h3-10,14H,2,11-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLFKHUREWAVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps:
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Formation of the Pyrrolidinone Ring: : The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of 4-chlorobenzaldehyde with an appropriate amine and a ketone under acidic or basic conditions to form the pyrrolidinone core.
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Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the pyrrolidinone intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.
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Formation of the Benzoate Ester: : The final step involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 4-aminobenzoate. This ester is then coupled with the pyrrolidinone intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
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Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
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Chemistry: : It can serve as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals or materials with unique properties.
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Biology: : The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for various pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
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Medicine: : If found to be biologically active, this compound could be developed into a therapeutic agent for treating specific diseases or conditions.
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Industry: : The compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound could interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Pathway Modulation: It might influence various biochemical pathways, altering cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Key Observations:
- The 2-chlorophenyl variant () may exhibit different binding modes due to ortho-substitution effects.
- Heterocyclic Core Modifications: Replacement of pyrrolidinone with pyrazole () or imidazolidinyl-thioxo () impacts hydrogen bonding capacity and conformational rigidity.
- Functional Group Additions : The trifluoromethyl group () significantly increases lipophilicity (ClogP ~3.5 vs. ~2.8 for the target compound), affecting bioavailability.
Physicochemical Properties
While explicit experimental data (e.g., solubility, logP) are unavailable in the provided evidence, theoretical trends can be inferred:
- Lipophilicity : The trifluoromethyl analog () is predicted to have higher membrane permeability than the target compound.
- Hydrogen Bonding: The thioxo group in and pyrrolidinone lactam in the target compound may enhance solubility in polar solvents.
Noncovalent Interactions
Computational tools like Multiwfn () and analysis of noncovalent interactions () suggest:
- The 4-chlorophenyl group in the target compound participates in halogen bonding (Cl···O/N) and van der Waals interactions.
- Methoxy groups in may engage in stronger CH/π interactions but weaker halogen bonding.
- Thioxo and pyridine groups in enable additional hydrogen bonding and metal coordination, respectively.
Biological Activity
Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 424.9 g/mol. The structure features a chlorophenyl group , a pyrrolidinone moiety , and an ethyl benzoate component , contributing to its diverse biological interactions.
Anticancer Properties
Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, the presence of the chlorophenyl group has been linked to enhanced activity against various cancer cell lines. A study highlighted that compounds with similar structures demonstrated moderate to high potency as RET kinase inhibitors, suggesting a potential pathway for cancer treatment through targeted inhibition of specific kinases involved in tumor growth .
Neuroprotective Effects
The pyrrolidinone structure is known for its neuroprotective properties. Preliminary findings suggest that this compound may interact with neurotransmitter receptors, potentially modulating neuroinflammatory responses and offering therapeutic benefits in neurodegenerative diseases .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism appears to involve the inhibition of bacterial growth through disruption of cell wall synthesis and protein function .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Chlorophenyl Group : Nucleophilic substitution reactions are used to incorporate the chlorophenyl moiety.
- Attachment of the Ethyl Benzoate Group : This step involves coupling reactions that link the benzoate to the pyrrolidinone framework.
The structure-activity relationship studies indicate that modifications on the chlorophenyl group can significantly influence the biological activity, enhancing selectivity and potency against specific targets .
Case Study 1: RET Kinase Inhibition
A notable study evaluated a series of benzamide derivatives related to this compound for their efficacy as RET kinase inhibitors. The results showed that certain derivatives exhibited strong inhibitory effects on RET kinase activity, leading to reduced cell proliferation in cancer models .
Case Study 2: Neuroprotective Mechanisms
Research investigating the neuroprotective effects revealed that compounds similar to this compound could reduce oxidative stress markers in neuronal cells. This suggests potential applications in treating conditions such as Alzheimer’s disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
